
Ethyl 2-(3,4-difluorophenyl)-2-hydroxyacetate
Vue d'ensemble
Description
Ethyl 2-(3,4-difluorophenyl)-2-hydroxyacetate is a chemical compound with the molecular formula C11H12F2O3 . It is related to Ethyl 2-(3,4-difluorophenyl)-2-oxoacetate .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the synthesis of 2-aminothiazole-4-carboxylate Schiff bases, which are used as starting materials for the synthesis of a diverse range of heterocyclic analogues, has been reported . Another study describes the synthesis of ticagrelor, an antiplatelet drug, through a four-step reaction .Molecular Structure Analysis
The molecular structure of Ethyl 2-(3,4-difluorophenyl)-2-hydroxyacetate consists of 11 carbon atoms, 12 hydrogen atoms, 2 fluorine atoms, and 3 oxygen atoms . A related compound, Ethyl 2-(3,4-difluorophenyl)-2-(ethylamino)propanoate, contains a total of 35 bonds, including 18 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 secondary amine (aliphatic) .Applications De Recherche Scientifique
Synthesis of Pyrazolone Derivatives
The compound is used in the synthesis of pyrazolone derivatives, which are known for their wide spectrum of biological activities . These derivatives have been found to exhibit analgesic, antipyretic, antirheumatic, antimicrobial, antiproliferative, and anti-inflammatory properties . The synthesized compound was characterized by FTIR, 1 H-NMR, 13 C-NMR and LCMS, and it showed synergistic anti-inflammatory, antiproliferative and antibacterial activities .
Anti-Inflammatory Activity
The molecule (Z)-4-[2-(3,4-difluorophenyl)hydrazono]-3-methyl-1 H-pyrazol-5(4 H)-one 4, synthesized using the compound, was found to be active in inhibiting paw oedema volume by 68.29% (2 h) and 71.16% (4 h), in comparison to Diclofenac sodium, which has an inhibition of 70.12% (2 h) and 79.76% (4 h) .
Synthesis of Condensed Pyrimidines
The compound can be used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents . The Dimroth rearrangement, a process involving the isomerization of heterocycles, plays a crucial role in this synthesis .
Production of Antiviral Compounds
Condensed pyrimidines, synthesized using the compound, are structural analogs of antiviral compounds . These analogs can be used in the development of new antiviral drugs .
Bioreduction Performances
The compound can be used as a substrate in the bioreduction performances of recombinant Escherichia coli cells . This process involves the use of 2-chloro-1-(3,4-difluorophenyl)ethanone (CFPO) as a substrate in different combinations of choline and amino acids as DESs components .
Mécanisme D'action
Target of Action
Similar compounds have been studied for their neuroprotective and anti-inflammatory properties .
Mode of Action
It’s worth noting that compounds with similar structures have shown promising neuroprotective and anti-inflammatory properties .
Biochemical Pathways
Related compounds have been shown to inhibit the endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties .
Propriétés
IUPAC Name |
ethyl 2-(3,4-difluorophenyl)-2-hydroxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-2-15-10(14)9(13)6-3-4-7(11)8(12)5-6/h3-5,9,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBLMWRLLTXJSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



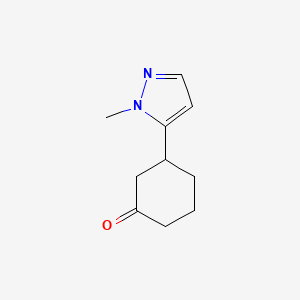
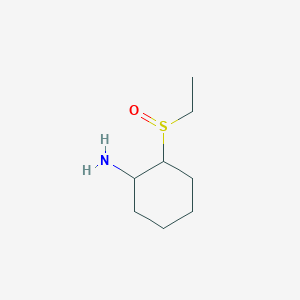
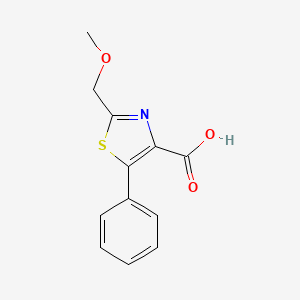



![3-[(3,4-Difluorophenyl)methyl]pyrrolidine](/img/structure/B1427459.png)
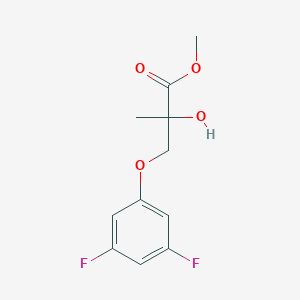
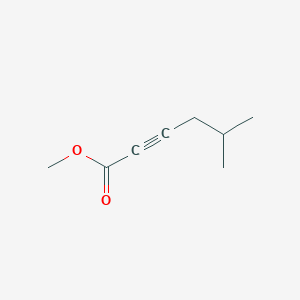


![1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1427468.png)

